REACTION_CXSMILES
|
C[O:2][C:3]1[CH:4]=[C:5]([CH:9]([CH2:16][CH3:17])[CH:10]([CH3:15])[CH2:11][N:12]([CH3:14])[CH3:13])[CH:6]=[CH:7][CH:8]=1.I>>[OH:2][C:3]1[CH:4]=[C:5]([CH:9]([CH2:16][CH3:17])[CH:10]([CH3:15])[CH2:11][N:12]([CH3:14])[CH3:13])[CH:6]=[CH:7][CH:8]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1)C(C(CN(C)C)C)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
I
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
perform heating
|
Type
|
TEMPERATURE
|
Details
|
reflux for 5 hours
|
Duration
|
5 h
|
Type
|
ADDITION
|
Details
|
pour it to an alkaline solution
|
Type
|
EXTRACTION
|
Details
|
extraction by ethyl acetate
|
Type
|
WASH
|
Details
|
rinse by water
|
Type
|
CUSTOM
|
Details
|
by drying
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C(C=CC1)C(C(CN(C)C)C)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C[O:2][C:3]1[CH:4]=[C:5]([CH:9]([CH2:16][CH3:17])[CH:10]([CH3:15])[CH2:11][N:12]([CH3:14])[CH3:13])[CH:6]=[CH:7][CH:8]=1.I>>[OH:2][C:3]1[CH:4]=[C:5]([CH:9]([CH2:16][CH3:17])[CH:10]([CH3:15])[CH2:11][N:12]([CH3:14])[CH3:13])[CH:6]=[CH:7][CH:8]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1)C(C(CN(C)C)C)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
I
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
perform heating
|
Type
|
TEMPERATURE
|
Details
|
reflux for 5 hours
|
Duration
|
5 h
|
Type
|
ADDITION
|
Details
|
pour it to an alkaline solution
|
Type
|
EXTRACTION
|
Details
|
extraction by ethyl acetate
|
Type
|
WASH
|
Details
|
rinse by water
|
Type
|
CUSTOM
|
Details
|
by drying
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C(C=CC1)C(C(CN(C)C)C)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |